6-Hydroxy-1H-indol-5-yl hexanoate
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Overview
Description
6-Hydroxy-1H-indol-5-yl hexanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole ring system, which is a common motif in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-indol-5-yl hexanoate typically involves the formation of the indole ring followed by the attachment of the hexanoate group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the hexanoate group can be introduced through esterification reactions using hexanoic acid and appropriate catalysts .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis followed by esterification. The reaction conditions are optimized for high yield and purity, and the processes are designed to be cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1H-indol-5-yl hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
6-Hydroxy-1H-indol-5-yl hexanoate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-indol-5-yl hexanoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
6-Hydroxy-1H-indol-5-yl hexanoate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(6-hydroxy-1H-indol-5-yl) hexanoate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-8-10-6-7-15-11(10)9-12(13)16/h6-9,15-16H,2-5H2,1H3 |
InChI Key |
ZQLXRQZBINYSHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C2C(=C1)C=CN2)O |
Origin of Product |
United States |
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